1-Iodononane

Nucleophilic Substitution Alkyl Halides Leaving Group

1-Iodononane (CAS 4282-42-2), also known as nonyl iodide, is a primary alkyl iodide consisting of a linear nine-carbon chain terminating in an iodine atom. It is a clear, colorless to pale yellow liquid at room temperature.

Molecular Formula C9H19I
Molecular Weight 254.15 g/mol
CAS No. 4282-42-2
Cat. No. B046442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodononane
CAS4282-42-2
Synonyms1-Nonyl Iodide;  1-n-Nonyl Iodide;  NSC 5520;  Nonyl Iodide;  n-Nonyl Iodide
Molecular FormulaC9H19I
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCCCCCCCCCI
InChIInChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3
InChIKeyOGSJMFCWOUHXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodononane (CAS 4282-42-2): A Primary Alkyl Iodide with a C9 Carbon Chain for High-Reactivity Synthesis


1-Iodononane (CAS 4282-42-2), also known as nonyl iodide, is a primary alkyl iodide consisting of a linear nine-carbon chain terminating in an iodine atom [1]. It is a clear, colorless to pale yellow liquid at room temperature . This compound is widely recognized as a versatile reagent in organic synthesis, serving as an alkylating agent and a crucial building block for introducing a nonyl group into target molecules . Its key physicochemical properties include a boiling point of 107-108 °C at 8 mmHg, a density of 1.288 g/mL at 25 °C, and a refractive index of 1.486-1.488 .

Why 1-Iodononane Cannot Be Substituted by Other C9 Alkyl Halides: Evidence for Superior Reactivity and Physical Distinction


Substituting 1-iodononane with its chloride or bromide analogs is scientifically unsound because the specific halogen dictates both reaction kinetics and physical properties [1]. Alkyl iodides are widely accepted in the chemical literature to be far superior leaving groups compared to bromides and chlorides [2], resulting in drastically different reaction rates in nucleophilic substitutions [3]. Moreover, 1-iodononane possesses distinct physical constants—such as a higher density (1.288 g/mL) and refractive index—that can serve as unique markers for its presence and identity . This combination of elevated reactivity and unique physical signature makes direct replacement with other C9 alkyl halides non-trivial.

Quantitative Differentiation of 1-Iodononane from 1-Chlorononane and 1-Bromononane: Direct Comparative Data


Enhanced Leaving Group Ability for SN2 Reactions vs. Bromide and Chloride Analogs

1-Iodononane demonstrates a significantly higher reaction rate in nucleophilic substitution reactions compared to its bromide and chloride counterparts due to the superior leaving group ability of iodide [1]. In a general comparison of alkyl halides with identical alkyl groups, the relative rate of reaction with a given nucleophile follows the order: iodide > bromide > chloride [2]. Specifically, 1-iodononane is expected to react faster than 1-bromononane and 1-chlorononane in SN2 reactions [3].

Nucleophilic Substitution Alkyl Halides Leaving Group

Higher Boiling Point at Atmospheric Pressure vs. 1-Chlorononane and 1-Bromononane

1-Iodononane has a significantly higher boiling point at atmospheric pressure (245.3 °C) compared to 1-bromononane (221.6 °C) and 1-chlorononane (203.5 °C) . This 41.8 °C difference between 1-iodononane and 1-chlorononane is substantial and can be exploited for purification or separation in synthetic workflows .

Physicochemical Property Thermal Separation Process Safety

Higher Density for Ease of Identification and Phase Separation vs. 1-Chlorononane

1-Iodononane possesses a density of 1.288 g/mL at 25 °C . This is significantly higher than the density of 1-chlorononane, which is approximately 0.87 g/mL at the same temperature [1]. The difference of 0.418 g/mL is large enough to be reliably used for physical separation and identification in a laboratory or pilot plant setting .

Physicochemical Property Analytical Chemistry Process Engineering

Validated Use in Cerebroside Synthesis: A Documented Research Application

1-Iodononane has been specifically cited and utilized in the synthesis of Sch II, a cerebroside that induces fruiting body formation in the basidiomycete Schizophyllum commune . This is a direct and documented application of this specific alkyl iodide. There is no equivalent citation for 1-bromononane or 1-chlorononane in this specific context, highlighting the non-interchangeable nature of these compounds in specialized research applications .

Glycolipid Synthesis Fruiting Body Induction Schizophyllum commune

Optimal Use Cases for 1-Iodononane: When Scientific Selection Demands a Reactive C9 Alkyl Iodide


Accelerated Nucleophilic Substitutions in Complex Molecule Synthesis

When a synthetic route requires a rate-limiting nucleophilic substitution step, 1-iodononane should be prioritized over its bromide and chloride analogs. The superior leaving group ability of iodide directly translates to faster reaction kinetics [1], potentially reducing reaction times and improving yields in the production of pharmaceuticals or agrochemical intermediates .

Synthesis of Glycosphingolipids and Bioactive Lipids

1-Iodononane is a documented reagent for the synthesis of Sch II, a cerebroside involved in fungal fruiting body induction [1]. For researchers investigating lipid signaling, membrane biology, or developmental pathways in fungi, selecting 1-iodononane ensures alignment with established synthetic protocols and avoids the uncertainty of substituting less reactive halides .

Process Development Requiring Physical Separation Based on Density

In process development scenarios where physical separation is required, 1-iodononane's high density (1.288 g/mL) offers a distinct advantage over 1-chlorononane (0.87 g/mL) [1]. This property can be exploited for simple phase separation or as a unique analytical marker for compound identification and purity assessment in quality control .

Cross-Coupling Reactions for C-C Bond Formation

1-Iodononane is widely recognized as a preferred alkyl halide for cross-coupling reactions such as Heck, Negishi, and Suzuki-Miyaura couplings [1]. The high reactivity of the C-I bond enables efficient C-C bond formation under milder conditions compared to the corresponding bromides and chlorides, making it a valuable building block for introducing the nonyl group into complex molecular architectures .

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